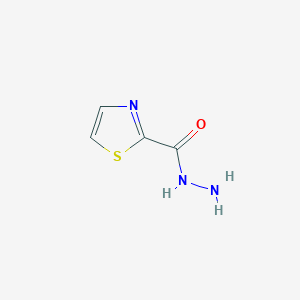

Thiazole-2-carbohydrazide

描述

AZD6703 是一种强效、选择性、可逆的口服生物利用度 p38 丝裂原活化蛋白激酶 14 (MAPK14) 抑制剂。 该化合物已被研究用于其潜在的治疗应用,特别是在治疗类风湿性关节炎和骨关节炎等炎症性疾病方面 .

准备方法

AZD6703 的合成涉及多个步骤,包括形成关键中间体以及随后在特定条件下的反应。详细的合成路线和反应条件是专有的,并未公开披露。 已知该化合物是通过一系列涉及形成喹唑啉酮衍生物的化学反应合成的 .

化学反应分析

AZD6703 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。

还原: 可以进行还原反应来修饰分子内的官能团。

取代: 可以发生取代反应,特别是在喹唑啉酮核心,以引入不同的取代基并改变化合物的性质。

这些反应中常用的试剂包括氧化剂、还原剂和用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Thiazole-2-carbohydrazide derivatives have been extensively studied for their anticancer properties. Researchers have synthesized various thiazole derivatives that exhibit potent activity against different cancer cell lines. For instance, compounds derived from this compound have shown promising results against hepatocellular carcinoma (HepG-2) and lung adenocarcinoma (A549) cells.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Compound A | HepG-2 | 23.30 ± 0.35 | Strong selectivity |

| Compound B | A549 | >1000 | High apoptosis percentage |

These compounds often utilize structure-activity relationship (SAR) studies to optimize their efficacy, indicating that modifications to the thiazole ring can significantly enhance anticancer activity .

Antimicrobial Properties

this compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its derivatives have been evaluated for their ability to inhibit the growth of resistant strains, showcasing potential as a lead compound in antibiotic development.

Agricultural Applications

This compound is being explored in agrochemical formulations due to its efficacy as a fungicide and herbicide. The compound's ability to inhibit specific enzymes in plant pathogens makes it a candidate for developing new agricultural products that can combat crop diseases effectively.

Table 2: Agricultural Efficacy of Thiazole Derivatives

| Compound | Target Pathogen | Mode of Action | Efficacy |

|---|---|---|---|

| Compound C | Fusarium spp. | Enzyme inhibitor | Effective |

| Compound D | Alternaria spp. | Growth inhibition | High |

Research indicates that thiazole derivatives can disrupt metabolic pathways in fungi, leading to effective disease management strategies in crops .

Material Science

This compound has applications in the synthesis of novel materials, particularly in the development of polymers and nanocomposites. Its ability to form coordination complexes with metals enhances its utility in creating materials with specific properties, such as increased thermal stability and electrical conductivity.

Case Study: Synthesis of Metal Complexes

A study demonstrated the synthesis of metal complexes using this compound as a ligand. These complexes exhibited unique catalytic properties that could be harnessed in various chemical reactions, showcasing the compound's versatility beyond biological applications .

In Silico Studies

Recent advancements in computational chemistry have led to the use of this compound in virtual screening processes aimed at identifying new drug candidates. Molecular docking studies have been employed to predict the binding affinity of thiazole derivatives to various biological targets, facilitating the rational design of more potent compounds with reduced side effects.

作用机制

AZD6703 通过抑制 p38 丝裂原活化蛋白激酶 14 (MAPK14) 来发挥作用。该激酶对于调节促炎细胞因子(如肿瘤坏死因子 α 和白介素 1 β)至关重要。通过抑制 MAPK14,AZD6703 减少了这些细胞因子的产生,从而调节炎症反应。 该化合物对 p38 的 α 和 β 形式具有高度选择性,并且对 γ 和 δ 形式没有活性 .

相似化合物的比较

AZD6703 作为 p38 丝裂原活化蛋白激酶 14 抑制剂,以其高选择性和效力而独树一帜。类似的化合物包括:

SB203580: 另一个 p38 丝裂原活化蛋白激酶抑制剂,但具有不同的选择性和效力特征。

VX-702: 一种 p38 丝裂原活化蛋白激酶抑制剂,具有独特的药代动力学特性。

AZD6703 由于其可逆抑制和对 p38 的 α 和 β 形式的高度选择性而脱颖而出,使其成为研究该激酶在炎症性疾病中作用的宝贵工具。

生物活性

Thiazole-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

Overview of Thiazole Compounds

Thiazole derivatives are known for their broad spectrum of biological activities. The thiazole ring serves as a crucial pharmacophore in various therapeutic agents, contributing to activities such as:

- Antimicrobial (antibacterial, antifungal)

- Anticancer

- Anti-inflammatory

- Analgesic

- Antioxidant

The versatility of thiazole compounds is evident in their incorporation into over 18 FDA-approved drugs .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it and its derivatives possess potent activity against various bacterial strains, including multidrug-resistant organisms.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiazole derivatives against clinically relevant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like gentamicin. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|---|

| 4 | S. aureus ATCC 6538P | 7.81 | 15 |

| 4 | E. coli ATCC 25922 | 3.91 | 7 |

These findings suggest that this compound derivatives may serve as effective alternatives in treating resistant infections .

Anticancer Activity

Research indicates that this compound also demonstrates anticancer potential. Various studies have focused on its efficacy against different cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies conducted on Hepatocellular carcinoma cell lines (HepG-2) revealed that specific thiazole derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. For example:

| Compound | Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|---|

| 9 | HepG-2 | 1.61 | 5 |

| 10 | HepG-2 | 1.98 | 5 |

The structural activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhanced the anticancer activity of these compounds .

Anti-inflammatory and Analgesic Effects

This compound derivatives have also been investigated for their anti-inflammatory and analgesic properties. In one study, a series of thiazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

Findings on Anti-inflammatory Activity

The synthesized thiazole carboxamide derivatives showed promising COX inhibition with varying potency across the series, indicating potential for development into anti-inflammatory agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antifungal | Moderate to good activity against fungal strains |

| Anticancer | Significant cytotoxicity against various cancer cell lines |

| Anti-inflammatory | Inhibition of COX enzymes |

| Analgesic | Pain relief comparable to standard analgesics |

属性

IUPAC Name |

1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJYIWMGTSMLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633957 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16733-90-7 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes thiazole-2-carbohydrazide derivatives interesting for pharmaceutical research?

A1: this compound derivatives have shown potential as antimycobacterial agents, specifically against Mycobacterium tuberculosis. [, ] This is particularly relevant due to the global health concern of tuberculosis and the emergence of drug-resistant strains.

Q2: How can this compound derivatives be synthesized in an environmentally friendly manner?

A2: One study [] highlights the use of microwave-assisted multicomponent reactions for synthesizing substituted imidazo[2,1-b]this compound derivatives. This method stands out as a greener approach because it avoids using catalysts and solvents, aligning with the principles of green chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。